

An In-depth Technical Guide to N-naphthalen-1-ylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetamidonaphthalene

Cat. No.: B141977

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Prepared by a Senior Application Scientist

Introduction: Defining the Molecule of Interest

In the vast landscape of chemical compounds, precision in identification is paramount. This guide focuses exclusively on N-naphthalen-1-ylacetamide, a specific aromatic amide. It is crucial to distinguish this compound from its structural isomer, 2-(naphthalen-1-yl)acetamide, with which it is often confused. The latter is a well-known plant growth regulator, while the subject of this guide, N-naphthalen-1-ylacetamide, serves primarily as a chemical intermediate and reference standard in various synthetic and analytical applications.^{[1][2]}

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and safety considerations.

Core Compound Identification

To preclude any ambiguity, the fundamental identifiers for the compound of interest are provided below.

Identifier	Value
IUPAC Name	N-naphthalen-1-ylacetamide[3]
CAS Number	575-36-0[2][4]
Synonyms	1-Acetamidonaphthalene, N-1-Naphthylacetamide, N-Acetyl-1-naphthylamine[2][3][5]
Molecular Formula	C ₁₂ H ₁₁ NO[2][6]
Molecular Weight	185.22 g/mol [2][6]
Chemical Structure	
InChI Key	OKQIEBVRUGLWOR-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral characteristics of N-naphthalen-1-ylacetamide is essential for its application in experimental settings, from predicting its behavior in solvent systems to confirming its identity post-synthesis.

Physicochemical Properties

The properties of N-naphthalen-1-ylacetamide are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions or analytical procedures.

Property	Value	Source(s)
Appearance	White to light cream crystalline powder/solid	[4][7]
Melting Point	156-160 °C	[6]
Boiling Point	413.6 ± 14.0 °C at 760 mmHg	[6]
Density	1.2 ± 0.1 g/cm ³	[6]
Water Solubility	Insoluble	[4]
LogP (Octanol/Water)	2.31 - 3.448	[5][6]
Topological Polar Surface Area	29.1 Å ²	[4]

Spectroscopic Data Interpretation

Spectroscopic analysis provides a definitive fingerprint for the compound. The key to structural elucidation lies in interpreting the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8][9]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.2 ppm. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the δ 7.4-8.2 ppm region. The amide proton (NH) will present as a broad singlet, with its chemical shift being solvent-dependent.[3]
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the C=O (amide I) stretch, typically around 1660-1680 cm⁻¹. Another key feature is the N-H stretch, which appears as a sharp peak in the 3250-3350 cm⁻¹ region.[3]
- Mass Spectrometry (MS):** Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 185, corresponding to the molecular weight.[3] Key fragmentation patterns would involve the loss of the acetyl group.

Synthesis of N-naphthalen-1-ylacetamide: A Validating Protocol

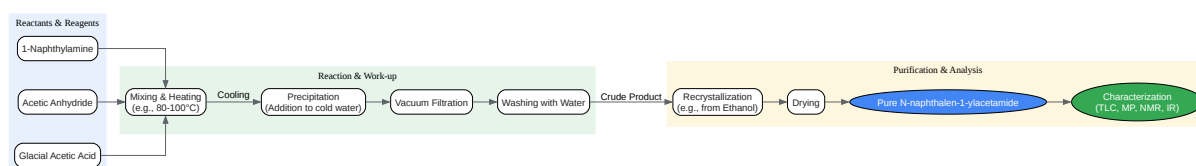
The most direct and common method for synthesizing N-naphthalen-1-ylacetamide is through the N-acetylation of 1-naphthylamine.[6] This process involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride.

Reaction Principle and Causality

The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10][11] Acetic anhydride is often preferred over acetyl chloride in a research setting because it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than HCl.[10] The reaction is typically performed in a suitable solvent to facilitate mixing and control the reaction temperature.

Synthesis Workflow Diagram

The logical flow of the synthesis, from reactants to the final, purified product, is outlined below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to N-naphthalen-1-ylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141977#1-acetamidonaphthalene-cas-number-and-iupac-name]

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